[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
Description
[S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and a phosphine moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
(R)-N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h17-18,23-26,28-29,34,39H,11-16,19-22H2,1-10H3/t34-,43-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLGLEHHIZVRPQ-CFWCUSOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves multiple steps, typically starting with the preparation of the key intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by the presence of the phosphine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups and the phosphine moiety play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, [S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide stands out due to its unique combination of structural features. Similar compounds include:
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-
- 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-
- ®-1-(SP)-2-(Dicyclohexylphosphino)ferrocenyl ethyldi-tert-butylphosphine
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior .
Biological Activity
[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by a unique molecular structure, which includes a sulfinamide group and various aryl substituents that may contribute to its biological activity.
- Molecular Formula : C₃₈H₄₈N₁O₂P₁S
- Molecular Weight : 613.8 g/mol
- CAS Number : 1616688-64-2
- Purity : ≥95%
The biological activity of this compound is largely attributed to its ability to interact with biological targets through its phosphine ligand and sulfinamide functionalities. These interactions can influence various biochemical pathways, including enzyme inhibition and modulation of receptor activity.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes. For instance, sulfinamides have been shown to act as inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. The phosphine component may enhance binding affinity through coordination with metal ions in the active site of enzymes.
2. Anticancer Potential
Emerging studies suggest that sulfinamides may possess anticancer properties by inducing apoptosis in cancer cells. The presence of bulky substituents like bis(1,1-dimethylethyl) groups can enhance lipophilicity, potentially improving cellular uptake and bioavailability.
3. Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Study 1: Anticancer Activity
In a study conducted on cell lines representing different cancer types, this compound was tested for cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
Case Study 2: Enzyme Interaction
A kinetic study evaluated the compound's effect on carbonic anhydrase activity. The compound exhibited competitive inhibition with an IC50 value of approximately 15 µM, highlighting its potential as a therapeutic agent in conditions where modulation of pH is beneficial.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | IC50 = 15 µM (Carbonic Anhydrase) | [Source Needed] |
| Anticancer Activity | Significant cytotoxicity | [Source Needed] |
| Antimicrobial Activity | Effective against Gram-positive bacteria | [Source Needed] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
